![molecular formula C21H17N3O2 B2441455 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide CAS No. 477493-04-2](/img/structure/B2441455.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide
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Overview
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The direct method program SHELXS86 is used in solving the crystal structure . The SHELXL97 program was used to refine the structure .Molecular Structure Analysis
The benzimidazole core is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis
The benzimidazole molecule is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .Scientific Research Applications
- Notably, compounds 5b and 5d achieved 100% effectiveness in killing parasitic larvae after 24 hours .
Antiparasitic Activity
Antioxidant Properties
Antibacterial Potential
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide acts as a covalent inhibitor of p97/VCP ATPase . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the maintenance of the inhibitory effect and improvement of the resistance of the target .
Biochemical Pathways
The inhibition of p97/VCP ATPase affects the protein degradation pathway . This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . The compound’s action also impacts the cell cycle regulation pathway , potentially leading to cell cycle arrest .
Pharmacokinetics
It’s known that covalent inhibitors like this compound have unique advantages in maintaining inhibitory effects and improving the resistance of the target
Result of Action
The molecular and cellular effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide’s action include the inhibition of p97/VCP ATPase , leading to cell cycle arrest and enhanced apoptosis in certain cancer cells . This can result in the reduction of cancer cell proliferation and potentially the shrinkage of tumors .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVZXDNGPVCEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide |
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